![molecular formula C12H13NO4S B1356185 Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate CAS No. 220679-12-9](/img/structure/B1356185.png)
Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate
Overview
Description
Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of an ethyl ester group at the 2-position and a methanesulphonyl group at the 5-position of the indole ring
Mechanism of Action
Target of Action
Compounds with a similar structure, such as benzimidazole derivatives with a 4-(methylsulfonyl) phenyl pharmacophore, have been evaluated as cyclooxygenase-1 (cox-1)/cyclooxygenase-2 (cox-2) inhibitors . COX-1 and COX-2 are enzymes that play a crucial role in the inflammatory response.
Mode of Action
Related compounds like ethyl methanesulfonate (ems) are known to produce random mutations in genetic material by nucleotide substitution, particularly through g:c to a:t transitions induced by guanine alkylation .
Biochemical Pathways
For instance, EMS, an organosulfur compound, is known to induce mutations, which can then be studied in genetic screens or other assays .
Pharmacokinetics
In silico prediction of physicochemical properties, adme, and drug-likeness profiles have been studied for related compounds .
Result of Action
Related compounds like ems are known to produce random mutations in genetic material, leading to a variety of potential downstream effects .
Action Environment
It’s worth noting that the environmental conditions can significantly impact the effectiveness and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methanesulphonylindole-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methanesulphonylindole.
Esterification: The 5-methanesulphonylindole is then esterified with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as column chromatography to obtain ethyl 5-methanesulphonylindole-2-carboxylate in high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Automated Equipment: Automated reactors and purification systems are employed to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methanesulphonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid are used under controlled conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile reagent for organic chemists.
Biology
- Biochemical Probes : This compound is utilized as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways. Its ability to modify biological activities makes it valuable for studying enzyme kinetics and mechanisms.
Medicine
- Therapeutic Potential : this compound is being explored for its potential anti-inflammatory and anticancer properties. Research indicates that derivatives of this compound may inhibit specific cancer cell lines, providing a basis for further drug development .
Case Study 1: Anticancer Activity
A study published in Molecules demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The research highlighted that modifications to the indole core could enhance biological activity, indicating potential for further development as anticancer agents .
Case Study 2: Enzyme Interaction Studies
Research conducted on the interaction of this compound with specific enzymes showed that it could act as an inhibitor, providing insights into metabolic pathways involved in disease processes. This study emphasized its role as a biochemical probe, facilitating deeper understanding of enzyme mechanisms .
Comparison with Similar Compounds
Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate can be compared with other similar compounds:
Ethyl 5-methylindole-2-carboxylate: Lacks the methanesulphonyl group, leading to different chemical reactivity and biological activity.
Ethyl 5-chloroindole-2-carboxylate: Contains a chlorine atom instead of a methanesulphonyl group, resulting in distinct properties.
Ethyl 5-nitroindole-2-carboxylate: The presence of a nitro group imparts different electronic and steric effects.
Uniqueness: The presence of the methanesulphonyl group in ethyl 5-methanesulphonylindole-2-carboxylate makes it unique, as this functional group can participate in specific chemical reactions and influence the compound’s biological activity.
Biological Activity
Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is an indole derivative characterized by the presence of a methylsulfonyl group at the 5-position and an ethyl ester at the carboxylic acid position. This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory processes and cancer progression. The sulfonyl group enhances solubility, allowing for better bioavailability and interaction with target sites.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- Cytotoxicity Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various human cancer cell lines. For instance, it was tested against COLO 205 (colon cancer), SK-MEL-2 (melanoma), A549 (lung cancer), and JEG-3 (choriocarcinoma) cell lines using MTT assays. Results indicated that compounds with similar structures showed significant inhibition of cell proliferation, suggesting a promising anticancer activity profile .
- Mechanism Insights : The mechanism underlying its anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression. For example, studies have shown that related indole derivatives can activate caspase pathways leading to programmed cell death in cancer cells .
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties:
- Inhibition of Enzymes : It has been reported to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are critical in the biosynthesis of pro-inflammatory mediators like prostaglandins and leukotrienes .
- Case Studies : A study involving structural modifications of indole derivatives indicated that certain substitutions could enhance anti-inflammatory activity significantly. For instance, derivatives with specific functional groups showed IC50 values in the low micromolar range against COX enzymes, suggesting that this compound could be optimized for better efficacy .
Data Summary
The following table summarizes key findings from various studies on this compound's biological activities:
Activity | Cell Lines/Targets | IC50 Values | Mechanism |
---|---|---|---|
Cytotoxicity | COLO 205 | Varies | Induction of apoptosis |
SK-MEL-2 | Varies | Cell cycle arrest | |
A549 | Varies | Apoptosis via caspase activation | |
Anti-inflammatory | COX Enzymes | Low µM range | Inhibition of pro-inflammatory mediators |
LOX | Low µM range | Modulation of inflammatory pathways |
Properties
IUPAC Name |
ethyl 5-methylsulfonyl-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c1-3-17-12(14)11-7-8-6-9(18(2,15)16)4-5-10(8)13-11/h4-7,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJQKKTWLJTDSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301238451 | |
Record name | Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301238451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220679-12-9 | |
Record name | Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220679-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301238451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.